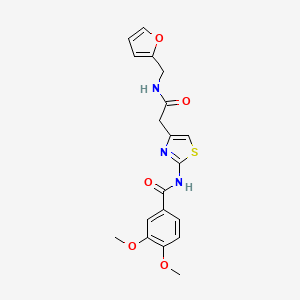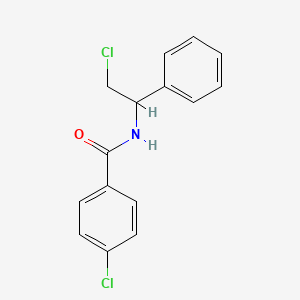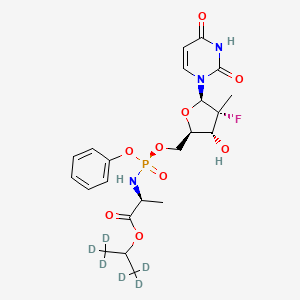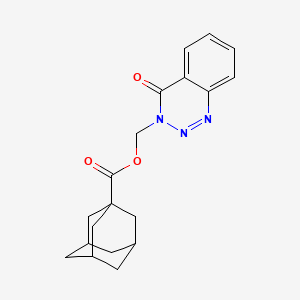
6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine is a heterocyclic compound that features both pyrimidine and pyrazole rings.
Mechanism of Action
Target of Action
Similar compounds have been known to target tyrosine-protein kinases , which play an essential role in the regulation of angiogenesis, vascular development, and vascular permeability .
Mode of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . They reduce the phosphorylation of retinoblastoma at Thr821, leading to cell arrest at the S and G2/M phases, and inducing apoptosis .
Biochemical Pathways
It can be inferred from similar compounds that they may affect the cell cycle regulation pathway by inhibiting cdk2 .
Result of Action
The molecular and cellular effects of the compound’s action include reduced phosphorylation of retinoblastoma, cell cycle arrest at the S and G2/M phases, and induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling. One common method involves the Buchwald-Hartwig amination reaction, where appropriate aminopyrazoles react with chloropyrimidines in the presence of palladium catalysts, such as Pd2(dba)3, and ligands like xantphos . The reaction conditions often include the use of bases like cesium carbonate (Cs2CO3) and solvents such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and fluorescent dyes.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Pyrazol-4-yl)pyrimidine-2-amine
- N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine
Uniqueness
6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine is unique due to the presence of a methyl group at the 6-position of the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to similar compounds .
Properties
IUPAC Name |
6-methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-5-2-7(14-8(9)12-5)13-6-3-10-11-4-6/h2-4H,1H3,(H,10,11)(H3,9,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZGHJUQCJXUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/new.no-structure.jpg)

![2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2899933.png)
![1-benzyl-7-methyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2899936.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2899937.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2899942.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide](/img/structure/B2899944.png)


![2-(4-chlorophenyl)-5-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2899948.png)

![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2899950.png)
![3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazolehydrochloride](/img/structure/B2899951.png)
